REACTION_SMILES
|
[CH3:13][c:14]1[cH:15][cH:16][cH:17][cH:18][c:19]1[CH:20]([NH2:21])[CH2:22][CH2:23][NH2:24].[Cl:25][c:26]1[cH:27][cH:28][cH:29][cH:30][c:31]1[CH:32]([NH2:33])[CH2:34][CH2:35][NH2:36].[F:1][c:2]1[c:3]([CH:8]([CH2:9][CH2:10][NH2:11])[NH2:12])[cH:4][cH:5][cH:6][cH:7]1>>[cH:2]1[c:3]([CH:8]([CH2:9][CH2:10][NH2:11])[NH2:12])[cH:4][cH:5][cH:6][cH:7]1
|
Name
|
Cc1ccccc1C(N)CCN
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C(N)CCN
|
Name
|
NCCC(N)c1ccccc1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCC(N)c1ccccc1Cl
|
Name
|
NCCC(N)c1ccccc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCC(N)c1ccccc1F
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(N)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][c:14]1[cH:15][cH:16][cH:17][cH:18][c:19]1[CH:20]([NH2:21])[CH2:22][CH2:23][NH2:24].[Cl:25][c:26]1[cH:27][cH:28][cH:29][cH:30][c:31]1[CH:32]([NH2:33])[CH2:34][CH2:35][NH2:36].[F:1][c:2]1[c:3]([CH:8]([CH2:9][CH2:10][NH2:11])[NH2:12])[cH:4][cH:5][cH:6][cH:7]1>>[cH:2]1[c:3]([CH:8]([CH2:9][CH2:10][NH2:11])[NH2:12])[cH:4][cH:5][cH:6][cH:7]1
|
Name
|
Cc1ccccc1C(N)CCN
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C(N)CCN
|
Name
|
NCCC(N)c1ccccc1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCC(N)c1ccccc1Cl
|
Name
|
NCCC(N)c1ccccc1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCC(N)c1ccccc1F
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(N)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |